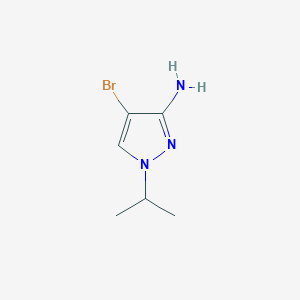

4-Bromo-1-isopropyl-1H-pyrazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Bromo-1-isopropyl-1H-pyrazol-3-amine” is a chemical compound with the molecular formula C6H10BrN3 . It is used as a biochemical reagent for life science related research .

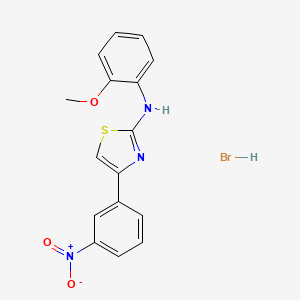

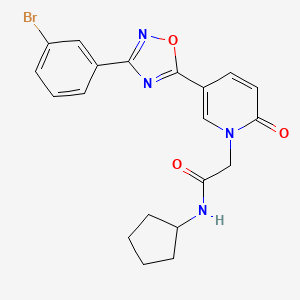

Molecular Structure Analysis

The molecular weight of “4-Bromo-1-isopropyl-1H-pyrazol-3-amine” is 204.07 . The specific linear structure formula and InChI Key are not provided in the search results .

Chemical Reactions Analysis

While specific chemical reactions involving “4-Bromo-1-isopropyl-1H-pyrazol-3-amine” are not detailed in the search results, pyrazoles in general can undergo a variety of reactions. For instance, they can be formed through the dehydrogenative coupling reactions of 1,3-diols with arylhydrazines . They can also be produced through the [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines .

Scientific Research Applications

Biochemical Reagent

“4-Bromo-1H-pyrazol-3-amine” is a biochemical reagent . It can be used as a biological material or organic compound in life science-related research .

Synthesis of 1,4’-bipyrazoles

This compound may be used as a starting material in the synthesis of 1,4’-bipyrazoles . Bipyrazoles are a class of compounds that have been studied for their potential applications in various fields, including materials science and medicinal chemistry.

Synthesis of Biologically Active Compounds

It’s also used in the synthesis of various pharmaceutical and biologically active compounds . These could include inhibitors, which are substances that can slow down or stop a chemical reaction, making them useful in a variety of scientific and medical applications .

Inhibitor of Liver Alcohol Dehydrogenase

Interestingly, it’s shown to be one of the 4-substituted pyrazoles that can act as an inhibitor of liver alcohol dehydrogenase . Alcohol dehydrogenase is an enzyme involved in the metabolism of alcohol in the body. Inhibitors of this enzyme could potentially be used in the treatment of alcohol-related disorders .

Preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole

Another potential application is in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole . This compound could have its own set of applications in various fields of research .

Safety and Hazards

“4-Bromo-1-isopropyl-1H-pyrazol-3-amine” is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

While specific future directions for “4-Bromo-1-isopropyl-1H-pyrazol-3-amine” are not provided in the search results, it is noted that imidazole-containing compounds, which are structurally similar to pyrazoles, have broad therapeutic potential . They show a range of biological activities and are used in the development of new drugs .

properties

IUPAC Name |

4-bromo-1-propan-2-ylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN3/c1-4(2)10-3-5(7)6(8)9-10/h3-4H,1-2H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLPLNMDKPTJPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2401243.png)

![N-(1-cyanocyclopentyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2401246.png)

![5-Nitro-6-[3-(trifluoromethyl)phenoxy]pyrimidin-4-amine](/img/structure/B2401252.png)

![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-phenylurea](/img/structure/B2401261.png)